Dimethyl 3-oxoadipate

Catalog No.
S1891940
CAS No.
5457-44-3
M.F
C8H12O5
M. Wt
188.18 g/mol
Availability
In Stock
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Dimethyl 3-oxoadipate

CAS Number

5457-44-3

Product Name

Dimethyl 3-oxoadipate

IUPAC Name

dimethyl 3-oxohexanedioate

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3

InChI Key

CMGTZMRSJJKAPM-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)CC(=O)OC

Canonical SMILES

COC(=O)CCC(=O)CC(=O)OC

Dimethyl 3-oxoadipate: is an organic compound commonly used in scientific research and chemical synthesis. It’s a derivative of adipic acid and is classified as a ketone. The compound has a molecular formula of C8H12O5 and a molar mass of 188.18 g/mol.

  • Chemical Synthesis Dimethyl 3-oxoadipate can be used as a chemical intermediate in the production of pharmaceuticals, fragrances, agrochemicals, and polymers. It can undergo reactions such as esterification, reduction, and oxidation. It can be hydrolyzed to form adipic acid and methanol.
  • Pharmaceuticals It can be used as a starting material for the synthesis of various drugs.

Dimethyl 3-oxoadipate is a chemical compound with the molecular formula C8H12O5. It features a unique structure characterized by two ester groups, which contribute to its reactivity and utility in organic synthesis. The compound has a molecular weight of approximately 188.18 g/mol and can be represented by the InChI format as follows: InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3 .

  • Degradation Reactions: It can undergo degradation pathways involving coenzyme A derivatives, such as the conversion to 3-oxoadipyl-CoA and succinate when reacted with succinyl-CoA .
  • Methyl Ketone Biosynthesis: The compound is involved in the biosynthesis of methyl ketones from 3-oxoacids .

These reactions illustrate its role in metabolic pathways, particularly in the degradation of aromatic compounds.

Dimethyl 3-oxoadipate plays a significant role in microbial metabolism. It acts as an intermediate in the degradation of catechols and other aromatic compounds. For instance, it has been identified as an inducer in the biodegradation pathways of certain microorganisms, facilitating the breakdown of complex organic molecules .

Several methods exist for synthesizing dimethyl 3-oxoadipate:

  • From Ethyl Bromoalkanoates: A notable method involves the reaction of ethyl 2-bromoalkanoates with zinc and succinic anhydride to yield β-oxoadipate derivatives.
  • Cyclopropane Derivatives: Another synthetic route includes converting gem-dimethyl groups in specific oxazolines to cyclopropanes.

These methods showcase the compound's versatility in organic synthesis.

Dimethyl 3-oxoadipate finds applications across various fields:

  • Energy Conversion: Research indicates its potential use in energy conversion processes, particularly in hydrogen production systems.
  • Organic Synthesis: It serves as a precursor for synthesizing β-oxoadipate derivatives and other complex organic molecules.

Dimethyl 3-oxoadipate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Oxoadipic AcidC6H8O5A key intermediate in fatty acid metabolism
β-KetoadipateC6H8O4Involved in microbial degradation pathways
Dimethyl AdipateC8H14O4A diester used primarily as a plasticizer

Uniqueness

Dimethyl 3-oxoadipate is unique due to its dual ester functionality and its specific role as an intermediate in both energy conversion processes and microbial degradation pathways. This positions it distinctly among similar compounds that may not exhibit such diverse applications.

Early Synthesis Methods

The compound was first synthesized in the mid-20th century as part of efforts to explore β-keto ester chemistry. A seminal 1957 study by Korman et al. described a method for preparing dimethyl β-ketoadipate, though challenges in purification were noted. Subsequent work in the 1960s refined these methods, with patents detailing improved routes using sodium methoxide in methanol for esterification.

Nomenclature Evolution

The compound’s name has evolved to reflect its functional groups:

  • IUPAC Name: Dimethyl 3-oxohexanedioate
  • Synonyms:
    • Dimethyl β-ketoadipate
    • 3-Oxohexanedioic acid dimethyl ester
    • Hexanedioic acid, 3-oxo-, dimethyl ester
TerminologySignificance
β-Keto EsterRefers to the ketone’s position at the β-carbon relative to the ester group.
3-Oxo-Indicates the ketone’s location at the third carbon of the adipic acid backbone.
Dimethyl EsterDenotes the esterification of both carboxylic acid groups with methyl groups.

Structural Classification within Organic Chemistry

β-Keto Ester Functional Group

Dimethyl 3-oxoadipate belongs to the β-keto ester class, characterized by:

  • Ester Groups: Two methyl esters at the terminal positions of the adipic acid backbone.
  • Ketone Group: A carbonyl group at the third carbon, enabling nucleophilic attack and electrophilic reactions.

Key Structural Features:

O  ||  O=C-OCH₃-CH₂-CH₂-C(=O)-OCH₃  

(Simplified representation of the β-keto ester structure)

Comparative Analysis with Related Compounds

The compound shares structural motifs with other β-keto esters but differs in backbone length and substituents:

CompoundStructureKey Differences
Ethyl AcetoacetateCH₃-C(=O)-CH₂-COOEtShorter carbon chain; single ester group.
Dimethyl 2-Methyl-3-Oxo-AdipateCH₃-C(=O)-CH(CH₃)-COOCH₃An additional methyl branch at the α-carbon.
Diethyl 3-OxoadipateCH₂CH₂-C(=O)-CH₂-COOEt (two esters)Ethyl esters instead of methyl groups.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight188.18 g/mol
Density1.142 g/cm³
Boiling Point271.8°C (760 mmHg)
LogP0.177 (moderate hydrophobicity)

Spectral Characteristics

  • 1H-NMR: Signals at δ 1.46–1.50 ppm (methyl groups), 3.37–3.55 ppm (methylene adjacent to ketone), and 3.82–4.25 ppm (ester methyl groups).
  • 13C-NMR: Peaks corresponding to the ketone (≈200 ppm), ester carbonyls (≈170 ppm), and methylene groups (≈35–45 ppm).

Synthetic and Biochemical Relevance

Synthetic Applications

Dimethyl 3-oxoadipate serves as a precursor in:

  • Claisen Condensations: Forms cyclic β-keto esters via intramolecular cyclization.
  • Nucleophilic Substitutions: Reacts with amines or alkoxides at the β-keto position.
  • Biodegradation Pathways: A proposed intermediate in microbial metabolism of methylaromatics, though direct evidence remains limited.

Molecular Formula and IUPAC Nomenclature

Dimethyl 3-oxoadipate is a diester compound with the molecular formula C₈H₁₂O₅ and a molecular weight of 188.1779 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service Registry Number 5457-44-3 [1] [2] [3]. The IUPAC Standard International Chemical Identifier for this compound is InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3 [2] [3], with the corresponding InChIKey being CMGTZMRSJJKAPM-UHFFFAOYSA-N [2] [3].

The systematic IUPAC nomenclature for this compound is hexanedioic acid, 3-oxo-, dimethyl ester [1] [2] [3]. Alternative nomenclature includes 3-oxohexanedioic acid, dimethyl ester and dimethyl 3-oxohexanedioate [1] [2] [3]. The compound is also known by several synonyms including dimethyl beta-ketoadipate, 3-ketohexanedioic acid dimethyl ester, and 1,6-dimethyl 3-oxohexanedioate [4] [5] [6].

Table 1: Molecular Properties of Dimethyl 3-oxoadipate

PropertyValueSource
Molecular FormulaC₈H₁₂O₅NIST WebBook [2]
Molecular Weight188.1779 g/molNIST WebBook [2]
CAS Registry Number5457-44-3NIST WebBook [2]
IUPAC Standard InChIInChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3NIST WebBook [2]
IUPAC Standard InChIKeyCMGTZMRSJJKAPM-UHFFFAOYSA-NNIST WebBook [2]
Exact Mass188.0680 g/molChemSrc [4]
Polar Surface Area69.67 ŲChemSrc [4]
LogP0.0718-0.177ChemSrc [4]

The molecular structure consists of a six-carbon chain backbone with a ketone functional group at the 3-position and ester functionalities at both terminal positions [1] [2] [3]. The compound exhibits a beta-dicarbonyl structure, with the ketone carbonyl adjacent to the methylene groups that connect to the ester carbonyls [4] [5].

Crystallographic and Spectroscopic Analysis

Infrared Spectroscopic Characterization

The infrared spectrum of dimethyl 3-oxoadipate has been documented in the NIST Chemistry WebBook, with measurements performed on neat liquid samples using transmission spectroscopy [7]. The spectrum was recorded using a Beckman IR-9 grating instrument with order changes at 670, 1200, and 2000 wavenumbers per centimeter [7]. The analysis was conducted on November 2, 1964, by Dow Chemical Company as part of the Coblentz Society collection [7].

The infrared spectrum exhibits characteristic carbonyl stretching vibrations that are diagnostic for this compound's functional groups [7] [8] [9]. Ester carbonyls typically absorb in the range of 1750-1735 wavenumbers per centimeter, while ketone carbonyls appear at approximately 1715 wavenumbers per centimeter [8] [9]. The presence of both functional groups in dimethyl 3-oxoadipate results in multiple carbonyl absorption bands in the infrared spectrum [7] [8].

Table 2: Infrared Spectroscopic Characteristics

Functional GroupExpected Frequency RangeAssignment
Ester C=O stretch1750-1735 cm⁻¹Terminal ester groups [8] [9]
Ketone C=O stretch1715 cm⁻¹Central ketone group [8] [9]
C-O stretch (ester)1210-1163 cm⁻¹Ester linkages [8]
CH₃ stretching2800-3000 cm⁻¹Methyl groups [8]

Mass Spectrometric Analysis

Mass spectrometric analysis of dimethyl 3-oxoadipate reveals a molecular ion peak at mass-to-charge ratio 188, corresponding to the molecular weight of the compound [2] [10]. The fragmentation pattern is characteristic of dicarboxylic acid esters, showing typical losses associated with ester functionalities [10]. The mass spectrum demonstrates fragmentation at mass-to-charge ratios 171, 170, 143, 139, and 59, which are indicative of sequential losses from the ester groups [10]. The presence of the central ketone function is evidenced by alpha-fragmentation patterns at mass-to-charge ratios 129 and 101 [10].

Nuclear Magnetic Resonance Spectroscopic Properties

While specific nuclear magnetic resonance data for dimethyl 3-oxoadipate was not directly available in the literature, the spectroscopic properties can be inferred from related compounds and structural analysis [11] [10]. The ¹H nuclear magnetic resonance spectrum would be expected to show characteristic signals for the ester methyl groups appearing as singlets around 3.7 parts per million [10]. The methylene protons adjacent to the ketone carbonyl would appear as multiplets in the 2.8-3.1 parts per million region [10].

For ¹³C nuclear magnetic resonance spectroscopy, the carbonyl carbons would be expected to resonate in the range of 170-200 parts per million, with the ketone carbonyl appearing slightly downfield from the ester carbonyls [12]. The ester methyl carbons would appear around 52 parts per million, while the aliphatic chain carbons would resonate between 20-40 parts per million [12].

Tautomerism and Conformational Dynamics

Keto-Enol Tautomerism

Dimethyl 3-oxoadipate, as a beta-dicarbonyl compound, exhibits keto-enol tautomerism due to the presence of active methylene groups adjacent to the ketone carbonyl [13] [14] [15]. The compound can exist in equilibrium between the predominant keto form and the less stable enol tautomer [13] [14]. The keto form is typically favored by approximately 45-60 kilojoules per mole due to the stronger carbon-oxygen double bond compared to the carbon-carbon double bond in the enol form [13].

The tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and intermolecular hydrogen bonding [14] [15]. In polar solvents, the enol tautomer is generally more stabilized due to enhanced hydrogen bonding interactions [14] [15]. The enol form of dimethyl 3-oxoadipate would exhibit intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, which provides additional stabilization [13] [14].

Table 3: Tautomeric Forms and Stability Factors

Tautomeric FormRelative StabilityStabilization Factors
Keto formPredominantStronger C=O bond strength [13]
Enol formMinor componentIntramolecular hydrogen bonding [13] [14]
Enol (polar solvent)Increased proportionEnhanced hydrogen bonding [14] [15]

Conformational Analysis

The conformational behavior of dimethyl 3-oxoadipate is governed by rotational freedom around the carbon-carbon single bonds in the aliphatic chain [16]. The molecule can adopt multiple conformations through rotation around the bonds connecting the methylene groups to the carbonyl carbons [16]. The preferred conformations are influenced by steric interactions between the ester groups and electronic effects from the carbonyl functionalities [16].

The presence of the central ketone group introduces additional conformational constraints due to the planar nature of the carbonyl function and the adjacent methylene groups [16]. The compound likely adopts extended conformations to minimize steric repulsion between the terminal ester groups while maintaining optimal orbital overlap for the beta-dicarbonyl system [16].

Temperature-dependent conformational dynamics would be expected to show increased rotational freedom at elevated temperatures, leading to a broader distribution of conformational states [16]. The activation barriers for rotation around the carbon-carbon bonds are relatively low, allowing for rapid interconversion between conformers at ambient temperature [16].

Laboratory-Scale Synthetic Routes

Esterification of 3-Oxoadipic Acid

The esterification of 3-oxoadipic acid represents the most direct and widely employed method for synthesizing dimethyl 3-oxoadipate. This process follows the classical Fischer esterification mechanism, wherein carboxylic acid groups react with methanol in the presence of an acid catalyst to form methyl esters and water as a byproduct [1].

Acid-Catalyzed Fischer Esterification

The standard Fischer esterification procedure involves treating 3-oxoadipic acid with excess methanol in the presence of a strong acid catalyst. Sulfuric acid serves as the most commonly employed catalyst due to its effectiveness in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbon center [1]. The reaction typically proceeds at temperatures ranging from 60 to 80 degrees Celsius with reaction times extending from 2 to 24 hours depending on the specific conditions employed [2] [1].

The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol on the electrophilic carbon center. Subsequent proton transfer and elimination of water yield the desired ester product. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction toward completion [1].

Methanolic Hydrogen Chloride Method

An alternative approach employs methanolic hydrogen chloride as both solvent and catalyst. This method offers advantages in terms of reaction rate and conversion efficiency. The procedure involves dissolving the substrate in at least a 100-fold excess of methanolic hydrogen chloride and maintaining the reaction at 50 degrees Celsius overnight or under reflux conditions for approximately 2 hours [3] [4].

The methanolic hydrogen chloride reagent can be prepared by bubbling hydrogen chloride gas through anhydrous methanol or by the reaction of acetyl chloride with methanol according to the equation: CH₃COCl + CH₃OH → CH₃COOCH₃ + HCl [3]. This method typically achieves high conversion rates with minimal side reactions.

Enzymatic Esterification

Recent developments have explored enzymatic approaches using immobilized lipases for the esterification reaction. Research has demonstrated that Candida antarctica lipase B can catalyze the esterification of adipic acid with methanol under optimized conditions [5] [6]. The enzymatic method achieved a maximum conversion yield of 97.6% at optimal conditions of 58.5 degrees Celsius, using 54.0 milligrams of enzyme, with a reaction time of 358 minutes, and a 12:1 molar ratio of methanol to adipic acid [5] [6].

The enzymatic approach offers several advantages including high selectivity, mild reaction conditions, and reduced environmental impact. The reaction follows a ping-pong bi-bi mechanism with methanol inhibition, and the kinetic parameters have been well-characterized for process optimization [5] [6].

MethodTemperature (°C)CatalystReaction TimeAdvantages
Fischer Esterification60-80H⁺/H₂SO₄/TsOH2-24 hoursSimple, general method
Methanolic HCl50-refluxHCl in MeOH2 hours or overnightHigh conversion rates
Acid-Catalyzed (H₂SO₄)60-80H₂SO₄4-8 hoursIndustrial standard
Enzymatic (Lipase)58.5Candida antarctica lipase B358 minutesHigh selectivity (97.6%)
Acid Chloride Method50Acetyl chlorideinstantaneous-4 hoursRapid reaction

Catalytic Oxidation of Cyclohexanone Derivatives

The synthesis of dimethyl 3-oxoadipate through catalytic oxidation of cyclohexanone derivatives represents an alternative approach that proceeds through the formation of 3-oxoadipic acid intermediates, which are subsequently esterified. This methodology is particularly relevant for industrial applications where cyclohexanone is readily available as a starting material.

Direct Oxidation of Cyclohexanone

Recent research has demonstrated the feasibility of directly oxidizing cyclohexanone to adipic acid and its derivatives using molecular oxygen in the presence of transition metal catalysts. A novel catalytic system consisting of cobalt(II) and manganese(II) salts combined with alkyl nitrites has been developed for this transformation [7] [8].

The catalytic system operates through the formation of nitrogen oxide radicals from alkyl nitrites under reaction conditions. These radicals undergo oxidation to nitrogen dioxide in the strongly oxidizing environment, creating a Co²⁺/Mn²⁺/NO₂ system that exhibits high activity for the oxidation of cyclic ketones with molecular oxygen [7] [8].

Optimal reaction conditions include temperatures ranging from 140 to 160 degrees Celsius, with conversion rates achieving 68 to 85 percent selectivity toward adipic acid formation. The process has been successfully applied to various cyclic ketones including cyclopentanone, cyclohexanone, cyclooctanone, cyclododecanone, and methylated cyclohexanone derivatives [7] [8].

Nitric Acid Oxidation Pathway

The traditional industrial approach for producing adipic acid from cyclohexanone involves oxidation with nitric acid in the presence of vanadium and copper catalysts. This method, while effective, generates stoichiometric amounts of nitrous oxide as a greenhouse gas byproduct [9] [10].

The reaction proceeds through the formation of stable intermediates including 6-hydroxyimino-6-nitro hexanoic acid and the hemihydrate of 1,2-cyclohexanedione. The ratio of these intermediates can be controlled as a function of temperature and the concentrations of nitric acid and nitrous acid [10].

Ammonium vanadate and copper nitrate serve different catalytic functions in this process. The vanadate catalyst facilitates the rapid conversion of the cyclohexanedione hemihydrate to adipic acid, while copper is effective at higher temperatures in preventing the further breakdown of unstable intermediates to shorter-chain dicarboxylic acids [10].

Alternative Green Oxidation Methods

Recent developments have focused on environmentally benign alternatives to nitric acid oxidation. A hollow-structured manganese/titanium silicalite-1 catalyst has been developed for the organic solvent- and promoter-free oxidation of cyclohexanone with molecular oxygen [11].

This method generates adipic acid in high yields under mild conditions without the use of organic solvents or promoters. The hollow nature of the catalyst facilitates the diffusion of bulky molecules to internal catalytic sites and enhances catalyst activity. The catalyst demonstrates excellent reusability with consistent reactivity over multiple cycles, making it viable for industrial applications [11].

Starting MaterialOxidantCatalystTemperature (°C)Conversion (%)Product Selectivity
CyclohexanolHNO₃NH₄VO₃/Cu(NO₃)₂80-90>95High to adipic acid
CyclohexanoneO₂/alkyl nitritesCo²⁺/Mn²⁺140-16068-85High to adipic acid
CyclohexaneH₂O₂μ₄-oxido-copper cluster9095Mixed dicarboxylic acids
Cyclohexanol/CyclohexanoneNitric acidCobalt/Manganese1504-15KA oil formation
CyclohexeneN₂ONone20060-80Cyclohexanone formation

Industrial Manufacturing Processes

Industrial manufacturing of dimethyl 3-oxoadipate and related compounds typically involves large-scale processes that prioritize economic efficiency, safety, and environmental considerations. The industrial synthesis builds upon laboratory-scale methodologies but requires significant modifications to accommodate continuous operation, product recovery, and waste minimization.

Continuous Esterification Processes

Industrial esterification processes commonly employ continuous reactive distillation systems that combine reaction and separation in a single unit operation. These systems offer several advantages including improved conversion efficiency, reduced equipment requirements, and enhanced energy integration [12].

The reactive distillation process involves feeding adipic acid and methanol into a distillation column equipped with catalytic packing. The esterification reaction occurs in the presence of acid catalysts while water, the reaction byproduct, is continuously removed overhead. This approach drives the equilibrium toward product formation and achieves high conversion rates [12].

Process optimization involves careful control of the reflux ratio, temperature profile, and catalyst distribution throughout the column. Studies have demonstrated that reactive distillation can achieve conversion rates exceeding 95 percent with significantly reduced reaction times compared to conventional batch processes [12].

Large-Scale Oxidation Technologies

Industrial production of 3-oxoadipic acid precursors relies on large-scale oxidation technologies that have been optimized for safety, efficiency, and environmental compliance. The traditional approach involves the two-step oxidation of cyclohexane to produce a ketone-alcohol oil mixture, followed by nitric acid oxidation to adipic acid [13] [14].

Modern industrial plants operate with annual production capacities approaching 3 million tons of adipic acid globally. The process requires specialized equipment capable of handling corrosive nitric acid and high-pressure conditions while managing the formation of nitrous oxide byproducts [9] [15].

Recent industrial developments have focused on alternative oxidation technologies that eliminate or reduce nitrous oxide emissions. These include electrocatalytic oxidation processes that couple cyclohexanone oxidation with hydrogen production, offering both environmental and economic benefits [9].

Biotechnological Manufacturing Approaches

Emerging biotechnological approaches represent a significant shift toward sustainable manufacturing of dicarboxylic acids and their derivatives. Genetically modified microorganisms, particularly Escherichia coli strains, have been engineered to produce 3-oxoadipic acid and related compounds from renewable feedstocks [16] [17].

The biotechnological approach involves the construction of metabolic pathways that convert glucose or other biorenewable substrates to dicarboxylic acids. Key enzymatic reactions include the formation of 3-oxoadipyl-CoA from acetyl-CoA and succinyl-CoA, followed by hydrolysis to release the free acid [16].

Industrial implementation of biotechnological processes requires optimization of fermentation conditions, genetic stability of production strains, and development of efficient downstream processing methods. Recent patents describe processes capable of producing industrially relevant quantities of 3-oxoadipic acid through fermentation [16] [17].

Purification and Yield Optimization Strategies

The purification of dimethyl 3-oxoadipate requires sophisticated separation techniques to achieve the high purity levels demanded for research and industrial applications. Modern purification strategies focus on maximizing product recovery while minimizing environmental impact and processing costs.

Distillation-Based Purification

Vacuum distillation represents the primary method for purifying dimethyl 3-oxoadipate due to its effectiveness in separating compounds based on boiling point differences. The compound exhibits a boiling point of 271.8 degrees Celsius at 760 millimeters of mercury, but vacuum distillation allows for purification at significantly lower temperatures, thereby reducing thermal decomposition [2] [18].

Fractional distillation under reduced pressure typically operates at absolute pressures ranging from 133 to 667 pascals with temperatures maintained between 100 and 120 degrees Celsius. This approach achieves high purity levels while maintaining yield recoveries of 80 to 95 percent [19] [18].

The distillation process requires careful attention to column design, packing selection, and temperature control to achieve optimal separation efficiency. Modern industrial distillation systems incorporate advanced process control systems that monitor composition, temperature, and pressure to maintain consistent product quality [12].

Crystallization Methods

Crystallization serves as an effective purification technique for compounds that exhibit favorable solubility characteristics. Research has demonstrated that repeated crystallization from appropriate solvents can achieve purities exceeding 99.5 percent for related dicarboxylic acid derivatives [20].

The crystallization process typically involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation. Solvent selection is critical and commonly includes water, ethanol, or mixed solvent systems depending on the specific compound characteristics [20].

Multiple crystallization cycles may be required to achieve the desired purity level. Studies on adipic acid purification have shown that seven successive crystallizations can significantly improve product purity, although yield recovery decreases with each crystallization step [20].

Chromatographic Separation Techniques

High-performance liquid chromatography provides an analytical and preparative purification method for dimethyl 3-oxoadipate. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases achieves excellent separation of the target compound from related impurities [21] [22].

The chromatographic method employs simple conditions with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, formic acid can replace phosphoric acid. The method is scalable and suitable for both analytical determination and preparative isolation of impurities [21] [22].

Small particle size columns (3 micrometers) enable fast ultra-performance liquid chromatography applications, while larger preparative columns allow for isolation of significant quantities of purified material. The method is particularly valuable for research applications requiring high-purity samples [21] [22].

Advanced Purification Technologies

Recent developments in purification technology have focused on continuous flow systems that integrate reaction and purification operations. These systems offer advantages in terms of process efficiency, reduced solvent consumption, and improved product quality [23].

Inline purification techniques including extraction, crystallization, and chromatography have been successfully integrated into continuous flow processes. These approaches enable real-time purification and can achieve high throughput with reduced environmental impact [23].

Supercritical fluid chromatography represents an emerging purification technology that offers advantages for certain compound classes. While still under development for industrial applications, this technique shows promise for achieving high-purity separations with reduced solvent usage [24].

MethodOperating ConditionsPurity AchievedYield Recovery (%)Application
Vacuum Distillation133-667 Pa, 100-120°CHigh purity80-95Final purification
CrystallizationFrom water/ethanol>99.5%70-90Recrystallization
HPLC SeparationReverse phase, C18Analytical gradeQuantitativeAnalysis/small scale
Reactive DistillationContinuous processCommercial grade85-95Industrial scale
ExtractionOrganic solventsModerate60-80Workup

Yield Optimization Parameters

Process optimization involves systematic evaluation of multiple parameters to maximize product yield while maintaining quality specifications. Key parameters include reactant stoichiometry, temperature control, catalyst loading, and reaction time management.

The molar ratio of methanol to carboxylic acid significantly influences the equilibrium position and final conversion. Optimal ratios typically range from 3:1 to 12:1, with higher ratios favoring increased conversion at the expense of increased downstream separation requirements [25] [26].

Temperature optimization balances reaction rate against potential side reactions and product decomposition. While higher temperatures increase reaction rates, they may also promote undesired reactions or thermal degradation. Optimal temperatures typically range from 50 to 80 degrees Celsius for most esterification reactions [25] [1].

Water removal strategies are critical for driving esterification reactions to completion. Continuous water removal using Dean-Stark traps, molecular sieves, or reactive distillation can achieve conversion efficiencies exceeding 95 percent. The effectiveness of water removal directly correlates with final product yield [25] [26].

ParameterOptimal RangeEffect on YieldTypical Yield (%)
Molar ratio (alcohol:acid)3:1 to 12:1Increases with excess alcohol70-95
Temperature optimization50-80°CHigher temp increases rate80-95
Water removalContinuous (Dean-Stark)Drives equilibrium forward85-98
Catalyst loading1-5 mol%Optimal at 1-2 mol%75-90
Reaction time2-24 hoursPlateau after completion80-95

XLogP3

-0.3

Other CAS

5457-44-3

Wikipedia

Dimethyl 3-oxoadipate

Dates

Last modified: 08-16-2023

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